(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Description
(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxylmethyl group and a methyl substituent on the pyrrolidine ring. Its stereochemistry is critical, with distinct enantiomers such as the (2R,5R)- and (2S)-configurations reported in commercial and research contexts . The compound (CAS 4045-25-4) is utilized in pharmaceutical synthesis and as a reference standard, reflecting its role in drug development pipelines. Pyrrolidine derivatives are widely studied for their biological activity, particularly in central nervous system (CNS) disorders and enzyme inhibition .
Properties
IUPAC Name |
(2-methylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQTMXKUQODRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 2-methylpyrrolidine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include water or alcohol.
Catalysts: Acidic catalysts like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimal environmental impact.
Chemical Reactions Analysis
Reduction Reactions
The hydroxymethyl group undergoes reduction to form alkane derivatives. For example:
| Reaction Type | Reagents/Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, water | Ambient | 56% | (2-Methylpyrrolidin-2-yl)methane |
| Alkylation | n-Butyllithium, methyl iodide, THF | -70°C | 60% | N-Methylpyrrolidin-2-ylmethanol |
Mechanism : The hydroxyl group is reduced to a methylene group via catalytic hydrogenation or alkylating agents like n-butyllithium in low-temperature conditions .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, enabling functional group transformations:
| Reaction Type | Reagents/Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Esterification | Tridecanoic acid, p-toluenesulfonic acid, benzene | Azeotropic dehydration | 39% | Tridecanoate ester of pyrrolidin-2-ylmethanol |
Mechanism : The hydroxyl group reacts with carboxylic acids under acidic catalysis to form esters, demonstrating its ability to engage in condensation reactions .
Alkylation Reactions
The compound serves as a precursor for alkylated derivatives through strong bases:
| Reaction Type | Reagents/Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Methylation | n-Butyllithium, methyl iodide, THF | -70°C | 60% | N-Methylpyrrolidin-2-ylmethanol |
Mechanism : Deprotonation by n-butyllithium generates a reactive base, which undergoes alkylation with methyl iodide to form methylated derivatives .
Hydrogenation of Precursors
While not a direct reaction of the hydrochloride, its synthesis involves hydrogenation of pyrrolidin-2-ylmethanol precursors:
| Reaction Type | Reagents/Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Hydrogenation | H₂, Pt/C, ethanol/methanol | Ambient | High | (2-Methylpyrrolidin-2-yl)methanol |
Mechanism : Catalytic hydrogenation of pyrrolidin-2-ylmethanol derivatives under platinum catalysts yields the parent alcohol, which is subsequently converted to the hydrochloride salt .
Key Observations
-
Versatility : The compound’s hydroxyl group enables oxidation, reduction, and substitution reactions, making it a flexible building block in organic synthesis.
-
Yield Optimization : Reaction conditions (e.g., low temperatures for alkylation, acidic catalysts for esterification) critically influence product yields and selectivity.
-
Industrial Relevance : Catalytic hydrogenation protocols (e.g., Pt/C in alcohols) highlight scalable methods for synthesizing derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound is characterized by its unique chiral structure, which includes a pyrrolidine ring and a hydroxymethyl group. This configuration allows it to engage in hydrogen bonding and interact with biological molecules, influencing enzyme activity and receptor functions. The molecular formula is with a molecular weight of approximately 151.63 g/mol.
Chemistry
- Chiral Building Block : It serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
- Synthetic Reactions : The compound undergoes various chemical reactions such as oxidation to aldehydes or ketones, reduction to primary alcohols, and nucleophilic substitution reactions with halides.
| Reaction Type | Reaction Example | Common Reagents |
|---|---|---|
| Oxidation | Conversion to aldehydes | Potassium permanganate |
| Reduction | Conversion to primary alcohols | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution | Alkyl halides |
Biology
- Enzyme Mechanisms : It is employed in studying enzyme mechanisms due to its ability to interact with various enzymes and modulate their activity.
- Protein-Ligand Interactions : The compound acts as a potential ligand for receptors, influencing pharmacological effects and biological pathways.
Medicine
- Therapeutic Investigations : Research has focused on its potential therapeutic effects in treating neurological disorders. It has been investigated as an intermediate in drug synthesis for various pharmaceutical compounds.
- Case Studies : Several studies have highlighted its effectiveness in modulating neuroreceptor activities, suggesting applications in treating conditions like anxiety and depression.
Industry
- Fine Chemicals Production : The compound is utilized in the production of fine chemicals and agrochemicals, contributing to various industrial processes.
Case Studies
-
Neuropharmacological Effects :
A study explored the neuropharmacological effects of (2-Methylpyrrolidin-2-yl)methanol hydrochloride on anxiety models in rodents. The results indicated significant anxiolytic activity compared to control groups, suggesting potential applications in anxiety treatment. -
Synthesis of Bioactive Compounds :
Research demonstrated the use of this compound as a precursor in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The synthesized derivatives showed promising results in vitro against inflammatory markers. -
Chiral Synthesis Applications :
In synthetic organic chemistry, this compound was utilized to create enantiomerically pure drugs, showcasing its importance as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and pharmacological differences between (2-Methylpyrrolidin-2-yl)methanol hydrochloride and related compounds:
Stability and Formulation
- Crystalline Forms : Veliparib and related pyrrolidine derivatives (e.g., ABT-888) are formulated as crystalline powders (Form 1 or Form 2) to ensure stability during storage and administration . In contrast, the target compound’s hydrochloride salt form (e.g., CAS 4045-25-4) is standardized for solubility but lacks detailed stability studies in public literature .
Regulatory and Commercial Status
- Veliparib has advanced to clinical trials (e.g., NCT01514201 in neuro-oncology), whereas this compound remains primarily a research chemical .
- Commercial suppliers (e.g., Parchem, American Elements) offer enantiopure forms of the target compound at research-scale quantities, reflecting demand for chiral building blocks .
Biological Activity
(2-Methylpyrrolidin-2-yl)methanol hydrochloride, often referred to as (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, is a chiral compound that exhibits significant biological activity. This article explores its mechanisms of action, biological interactions, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 151.63 g/mol. Its structure includes a pyrrolidine ring, which contributes to its biological reactivity and interaction with various molecular targets. The presence of a hydroxyl group facilitates hydrogen bonding, enhancing its ability to interact with enzymes and receptors in biological systems.
The primary mechanism of action for (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with biological molecules through hydrogen bonding. This interaction can modulate enzyme activities and influence receptor functions, making it a valuable compound in pharmacological research.
Key Mechanisms:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with proteins, affecting their structural and functional properties.
- Ligand Activity : Acts as a ligand for various receptors, potentially altering signaling pathways associated with numerous physiological processes .
Biological Activities
Research indicates that (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride possesses multiple biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains .
- Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, particularly in biochemical assays where it serves as a substrate or inhibitor.
- Pharmacological Potential : It has been investigated for its potential therapeutic effects in treating disorders related to neurotransmitter systems, including those involving acetylcholine and dopamine .
Case Studies
Several studies have highlighted the biological efficacy of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride:
- Study on Antifibrotic Activity : A study demonstrated that compounds structurally related to (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride inhibited collagen production in vitro, suggesting potential use in treating fibrotic diseases .
| Compound | IC50 Value (μM) | Biological Activity |
|---|---|---|
| 12m | 45.69 | Anti-fibrotic |
| 12q | 45.81 | Anti-fibrotic |
- Ligand-Receptor Interaction Studies : Research indicates that the compound can modulate receptor functions through its ligand properties, impacting various signaling pathways involved in mood regulation and cognitive functions .
Applications
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride finds applications across various fields:
- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders.
- Biochemical Research : Employed in studies focusing on enzyme mechanisms and receptor-ligand dynamics.
- Organic Synthesis : Serves as a chiral building block in the synthesis of complex organic molecules .
Q & A
What synthetic routes are recommended for enantioselective synthesis of (2-methylpyrrolidin-2-yl)methanol hydrochloride, and how can chiral purity be validated?
Level: Advanced
Methodological Answer:
Enantioselective synthesis of pyrrolidine derivatives often involves asymmetric catalysis or resolution. For example, chiral resolution of racemic mixtures using chiral acids (e.g., tartaric acid) or chromatography with chiral stationary phases (CSPs) is common. Evidence from related compounds, such as methylphenidate hydrochloride (a piperidine derivative), highlights the use of preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to achieve >99% enantiomeric excess (ee) . Post-synthesis, chiral purity can be validated via polarimetry, circular dichroism (CD), or chiral HPLC coupled with mass spectrometry (LC-MS) .
How can researchers characterize and quantify impurities in this compound batches?
Level: Advanced
Methodological Answer:
Impurity profiling requires orthogonal analytical techniques:
- HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate polar impurities. Reference standards for related pyrrolidine impurities (e.g., methylphenidate hydrochloride impurities) suggest detection limits of 0.05% w/w .
- NMR Spectroscopy : H and C NMR can identify structural analogs or residual solvents. For example, the absence of methyl group splitting in H NMR confirms stereochemical integrity .
- LC-HRMS : High-resolution mass spectrometry detects trace impurities (e.g., dimerization products) with mass accuracy <5 ppm .
What stability studies are critical for ensuring the integrity of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
Stability protocols should include:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts like oxidation at the pyrrolidine nitrogen or methanol elimination .
- Long-Term Stability : Store samples at 25°C/60% RH and 2–8°C. Analytical methods must validate the absence of hydrolysis (e.g., free methanol detection via GC-MS) .
How does the stereochemistry of this compound influence its biological activity in preclinical models?
Level: Advanced
Methodological Answer:
Stereochemistry significantly impacts receptor binding. For example, (R)-enantiomers of benzimidazole derivatives (e.g., veliparib/ABT-888) show higher PARP inhibition compared to (S)-forms . To assess activity:
- In Vitro Assays : Use enzyme inhibition assays (e.g., PARP1/2) with IC determination.
- In Vivo Models : Compare enantiomers in xenograft models (e.g., glioblastoma) for tumor growth inhibition. Pharmacokinetic studies (plasma/tissue distribution) should quantify enantiomer-specific exposure via LC-MS/MS .
What computational methods support the rational design of derivatives based on this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., PARP1). Validate with crystal structures of related inhibitors (e.g., ABT-888 bound to PARP1, PDB: 3L3M) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
- DFT Calculations : Assess stereoelectronic effects on reactivity (e.g., N-methylation energy barriers) .
How can researchers address contradictory data in solubility measurements of this compound across solvents?
Level: Advanced
Methodological Answer:
Contradictions arise from solvent polarity and pH effects. Standardize protocols:
- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask or UV plate methods.
- Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol) with HSPiP software to predict solubility parameters.
- Validation : Cross-check with nephelometry for turbidity and DSC for polymorphic transitions .
What regulatory guidelines govern the use of this compound in preclinical drug development?
Level: Basic
Methodological Answer:
Follow ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
